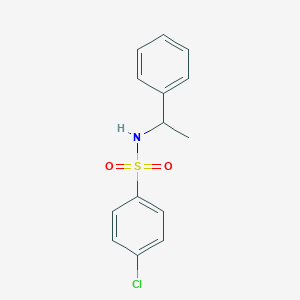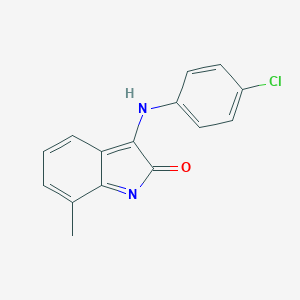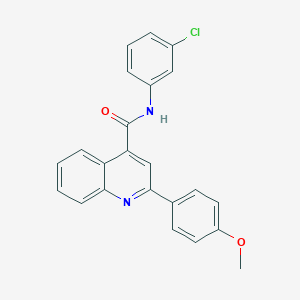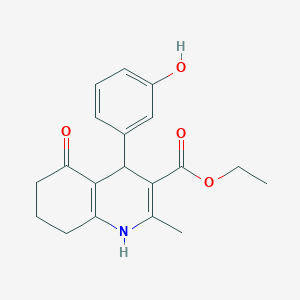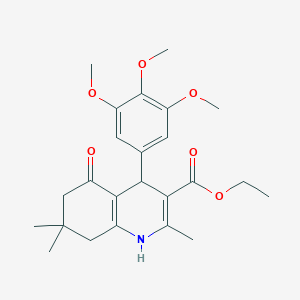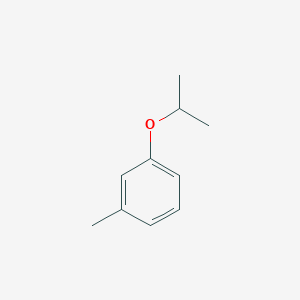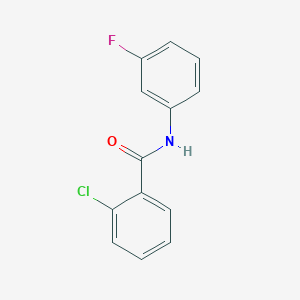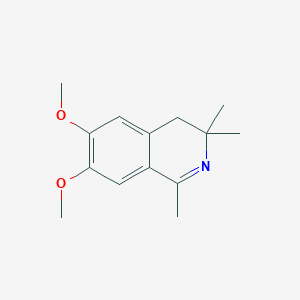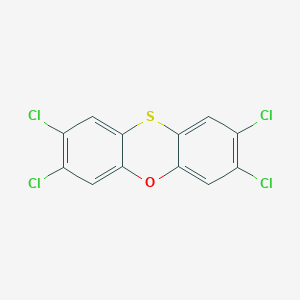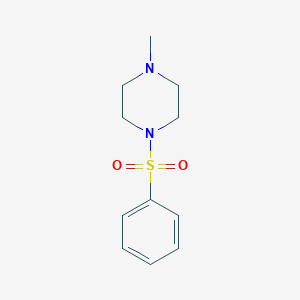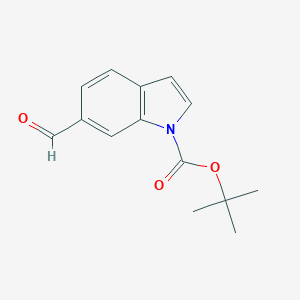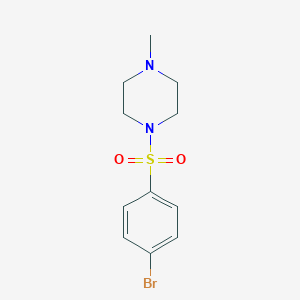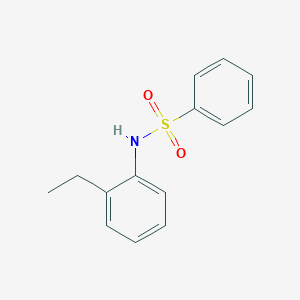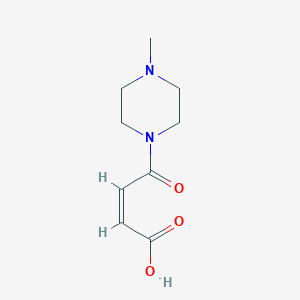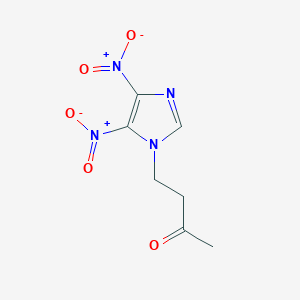
4-(4,5-Dinitroimidazol-1-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Dinitroimidazol-1-yl)butan-2-one, commonly known as DNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the family of nitroimidazoles, which are known for their antimicrobial and antitumor properties.
作用机制
The mechanism of action of DNIB is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. DNIB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化和生理效应
DNIB has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. DNIB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of DNIB is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of DNIB is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on DNIB. One area of interest is the development of DNIB-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of DNIB's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, research could focus on the development of new methods for synthesizing and purifying DNIB, as well as the investigation of its potential side effects and toxicity.
合成方法
The synthesis of DNIB involves the reaction of 4,5-dinitroimidazole with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of DNIB, which can be purified through various methods such as recrystallization and column chromatography.
科学研究应用
DNIB has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results as an anticancer agent, particularly in the treatment of breast cancer and glioblastoma. DNIB has also been studied for its antimicrobial properties, with research suggesting that it may be effective against a range of bacterial and fungal infections.
属性
CAS 编号 |
330965-06-5 |
|---|---|
产品名称 |
4-(4,5-Dinitroimidazol-1-yl)butan-2-one |
分子式 |
C7H8N4O5 |
分子量 |
228.16 g/mol |
IUPAC 名称 |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
InChI 键 |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



